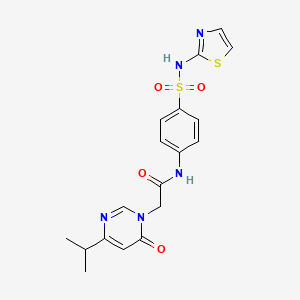
4-(morpholinosulfonyl)-N-(4-(pyridin-4-yl)thiazol-2-yl)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “4-(morpholinosulfonyl)-N-(4-(pyridin-4-yl)thiazol-2-yl)benzamide” is a complex organic molecule that contains several functional groups, including a morpholinosulfonyl group, a pyridinyl group, and a thiazolyl group. These groups are common in many pharmaceuticals and bioactive compounds .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its functional groups and the bonds between its atoms. Unfortunately, without more specific information, it’s difficult to provide a detailed analysis .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound like this would depend on its molecular structure. These properties could include its melting point, boiling point, solubility, and reactivity .Aplicaciones Científicas De Investigación
Pharmacokinetics and Oral Bioavailability Enhancement
Stearns et al. (2002) investigated the pharmacokinetics and oral bioavailability of a structurally related beta3-adrenergic receptor agonist and its analogs in rats, dogs, and monkeys. They found that modifications to the molecule, including morpholine derivatives, significantly improved oral bioavailability in monkeys. This study provides insights into the pharmacokinetic properties and the potential of such compounds for improved drug delivery systems (Stearns et al., 2002).
Anticancer and Kinase Inhibitory Activities
Fallah-Tafti et al. (2011) synthesized and evaluated a series of N-benzyl substituted (((2-morpholinoethoxy)phenyl)thiazol-4-yl)acetamide derivatives, including structures similar to the queried compound, for Src kinase inhibitory activities and anticancer properties. Their findings highlight the potential of these compounds in developing new anticancer therapies (Fallah-Tafti et al., 2011).
Antimicrobial and Antiurease Activities
Bektaş et al. (2012) explored the antimicrobial and antiurease activities of newly synthesized morpholine derivatives containing an azole nucleus, demonstrating the utility of these compounds in antimicrobial applications. This research underscores the versatility of morpholine derivatives in addressing various biological targets (Bektaş et al., 2012).
Synthesis and Biological Activity of Heterocyclic Compounds
Demchenko et al. (2015) reported on the synthesis and biological activity of new thiazolo[4,5-d]pyridazin-4(5H)-ones, compounds with morpholine components, highlighting their analgesic and anti-inflammatory activities. This indicates the potential of such derivatives in the development of new pharmacological agents (Demchenko et al., 2015).
Antifatigue Effects
Wu et al. (2014) synthesized benzamide derivatives including morpholine and investigated their anti-fatigue effects, demonstrating the potential of these compounds in enhancing physical endurance (Wu et al., 2014).
Mecanismo De Acción
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
4-morpholin-4-ylsulfonyl-N-(4-pyridin-4-yl-1,3-thiazol-2-yl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N4O4S2/c24-18(22-19-21-17(13-28-19)14-5-7-20-8-6-14)15-1-3-16(4-2-15)29(25,26)23-9-11-27-12-10-23/h1-8,13H,9-12H2,(H,21,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YBSWUESUOHVIAL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=NC(=CS3)C4=CC=NC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N4O4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
430.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[1-Methyl-3-(trifluoromethyl)pyrazol-4-yl]oxyethanamine;hydrochloride](/img/structure/B2807141.png)
![3-Amino-6-benzyl-4-(trifluoromethyl)thieno[2,3-b]pyridine-2-carboxamide](/img/structure/B2807143.png)
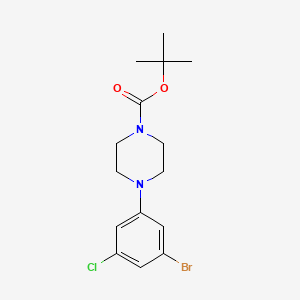

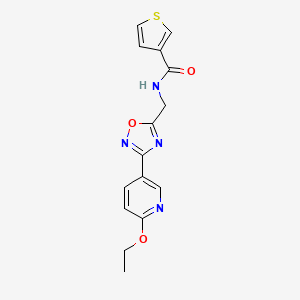

![2-chloro-N-(4-{5H,6H,7H,8H,9H-[1,2,4]triazolo[4,3-a]azepin-3-yl}phenyl)acetamide](/img/structure/B2807151.png)
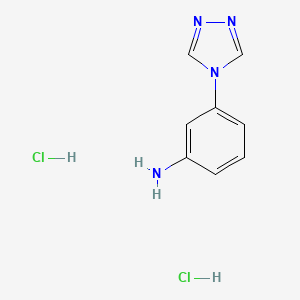
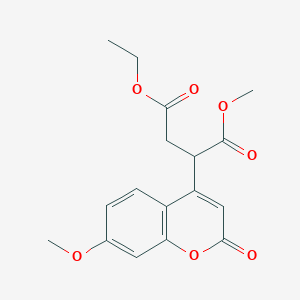
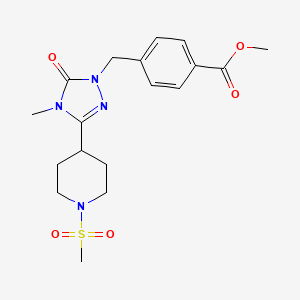
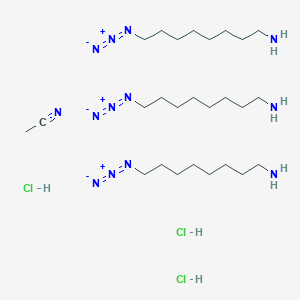
![2-({3-benzyl-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)-N-(3,5-dimethoxyphenyl)acetamide](/img/structure/B2807161.png)
![ethyl 5-[[(E)-3-(1,3-benzodioxol-5-yl)prop-2-enoyl]amino]-3-(4-methylphenyl)-4-oxothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2807163.png)
